molecular formula C15H11NO2S B1316676 3-(phenylthio)-1H-Indole-2-carboxylic acid CAS No. 116757-25-6

3-(phenylthio)-1H-Indole-2-carboxylic acid

Cat. No. B1316676
CAS RN: 116757-25-6
M. Wt: 269.3 g/mol
InChI Key: AAPOQBAUHGNFJE-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1H-indole-2-carboxylic acid, also known as 3-(Phenylthio)-indole-2-carboxylic acid (PTICA) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research, particularly in the field of biochemistry. PTICA is a derivative of indole-2-carboxylic acid, which is an important component of many biological compounds. PTICA has been used in a variety of experiments, ranging from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

Oligomerization and Derivative Synthesis

Research has explored the oligomerization of indole derivatives, showing that reactions between indole compounds and thiols, in the presence of trifluoroacetic acid, can yield complex adducts. These reactions have led to the synthesis of novel compounds such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. Such studies underline the potential for creating new molecules with possible applications in drug development and material science (Mutulis et al., 2008).

Pharmacological Potential

Another aspect of research into indole derivatives has focused on their pharmacological potential. For example, studies on (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid have highlighted its role as a selective antagonist of the glycine site of the NMDA receptor, indicating its relevance in neurological disorder treatments (Baron et al., 2005).

Sensing and Adsorption Properties

The synthesis and characterization of rare earth-indole carboxylic acid complexes have revealed their properties in dye adsorption and fluorescence sensing. These complexes exhibit selective and sensitive sensing for nitro aromatic compounds and selective adsorption of dye molecules, suggesting their application in environmental monitoring and materials science (Liu et al., 2018).

Synthesis of Novel Derivatives

Research into the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids underlines the importance of these compounds in creating biologically active molecules. Such studies contribute to the development of potential therapeutic agents (Wang et al., 2016).

Biological Activity

The synthesis and characterization of indole-2-carboxylic acid derivatives have also been pursued, with a focus on their antibacterial and antifungal activities. These compounds have shown significant biological activity, suggesting their potential use in developing new antimicrobial agents (Raju et al., 2015).

Methodological Advances

Methodological studies have developed efficient synthetic routes for 3-substituted indoles, highlighting the versatility of carboxylic acid catalyzed reactions. These advances contribute to the synthesis of biologically active compounds and the exploration of novel chemical processes (Shirakawa & Kobayashi, 2006).

properties

IUPAC Name

3-phenylsulfanyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOQBAUHGNFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-1H-Indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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